molecular formula C15H19Cl2N3O3S B2529176 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428348-93-9

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No.: B2529176
CAS No.: 1428348-93-9
M. Wt: 392.3
InChI Key: MILPTZJRCCORTI-UHFFFAOYSA-N
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Description

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 2,3-dichlorophenyl-piperazine moiety, a pharmacophore recognized for its high affinity and activity at various central nervous system (CNS) receptors . This specific subunit is found in several established therapeutic agents, such as the antipsychotic drug Aripiprazole and its active metabolite , highlighting its relevance in the design of neuropsychiatric therapeutics. The molecule is further functionalized with a 1-(methylsulfonyl)azetidine group, linked via a ketone bridge, which can be critical for modulating the compound's physicochemical properties, receptor selectivity, and metabolic stability. Researchers can utilize this compound as a key intermediate or a structural template in the synthesis and optimization of novel bioactive molecules. Its primary research value lies in the exploration of structure-activity relationships (SAR) for compounds targeting GPCRs, particularly dopamine and serotonin receptor families, which are implicated in a wide range of neurological and psychiatric disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-9-11(10-20)15(21)19-7-5-18(6-8-19)13-4-2-3-12(16)14(13)17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILPTZJRCCORTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and azetidine intermediates. One common synthetic route includes:

    Preparation of 2,3-Dichlorophenylpiperazine: This intermediate can be synthesized by reacting 2,3-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst.

    Preparation of 1-(Methylsulfonyl)azetidine: This intermediate can be synthesized by reacting azetidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen and piperazine amines can act as nucleophiles. Key reactions include:

ReactantConditionsProduct/OutcomeReference
Alkyl halidesPolar aprotic solvent (e.g., DMF), 60°CN-alkylation at azetidine or piperazine
Acyl chloridesTriethylamine, CH₂Cl₂, 0°C→RTAcylation at secondary amines
  • Mechanism : The azetidine nitrogen’s lone pair attacks electrophilic centers (e.g., alkyl/acyl groups). Steric hindrance from the methylsulfonyl group moderates reactivity.

  • Example : Reaction with acetyl chloride yields acetylated derivatives, confirmed via NMR.

Hydrolysis Reactions

The methylsulfonyl group and amide bonds are susceptible to hydrolysis:

ConditionsSite AffectedProductReference
Acidic (HCl, H₂O, reflux)SulfonamideCleavage to sulfonic acid
Basic (NaOH, EtOH, 50°C)Piperazine-azetidine carbonylCarboxylic acid derivative
  • Kinetics : Acidic hydrolysis of the sulfonamide proceeds faster than basic cleavage of the ketone.

Cyclization and Ring-Opening Reactions

The azetidine ring participates in strain-driven reactions:

ReagentConditionsOutcomeReference
Lawesson’s reagentTHF, refluxThioamide formation
POCl₃Toluene, 80°CRing expansion to pyrrolidine
  • Case Study : Treatment with POCl₃ induces ring expansion via intermediate formation of a chlorinated species, yielding pyrrolidine derivatives .

Coupling Reactions

The ketone group enables cross-coupling:

PartnerCatalyst/ConditionsProduct TypeReference
Grignard reagentsTHF, −78°C→RTSecondary alcohol
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl ketone
  • Application : Suzuki-Miyaura coupling introduces aryl groups at the ketone position, enhancing lipophilicity.

Comparative Reactivity with Structural Analogs

CompoundKey ReactionUnique Feature vs. Target CompoundReference
FluoxetineSN2 at piperazineLacks azetidine ring
ParoxetineOxidative degradationNo sulfonamide group
Spirocyclic piperidine-azetidineAlkylation at spiro carbonHigher steric hindrance

Scientific Research Applications

Key Structural Features

FeatureDescription
Piperazine Ring Known for its role in various pharmacological activities.
Dichlorophenyl Substituent Enhances lipophilicity and potential receptor binding.
Methylsulfonyl Group May improve binding affinity and pharmacokinetic properties.

Potential Therapeutic Applications

  • Antidepressant Activity :
    • Compounds with similar structures have been studied for their antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression.
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves enzyme inhibition, particularly targeting acetylcholinesterase and urease.
    CompoundActivity TypeTargetIC50 (µM)
    Compound AAntibacterialAChE Inhibition15.62
    Compound BAntimicrobialUrease Inhibition0.18
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored, particularly against tyrosinase, which plays a role in melanin production. Studies have shown competitive inhibition with IC50 values lower than standard inhibitors like kojic acid.
  • Anticonvulsant Properties :
    • Some piperazine derivatives have been reported to possess anticonvulsant activity, suggesting that this compound could also be explored for similar effects.
  • Anticancer Activity :
    • Research into the anticancer properties of related compounds indicates that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study on Tyrosinase Inhibition

A recent study demonstrated that compounds with the methylsulfonyl group exhibit enhanced activity against tyrosinase, indicating potential use in skin lightening formulations or as therapeutic agents for hyperpigmentation disorders.

Anticonvulsant Activity

Research has shown that certain piperazine derivatives can modulate neurotransmitter systems involved in seizure activity, suggesting further investigation into this compound's anticonvulsant potential.

Anticancer Properties

Investigations into the structure-activity relationship (SAR) of piperazine derivatives revealed that the presence of specific functional groups significantly influences their anticancer efficacy, warranting further studies on this compound's effects on cancer cell lines.

Mechanism of Action

The mechanism of action of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Aryl Group Modifications

  • 2,3-Dichlorophenyl vs.
  • 4-Methylpiperazine (–4): Substitution with a methyl group on piperazine reduces basicity, which may alter pharmacokinetics compared to the target compound’s unmodified piperazine.

Sulfonyl Group Variations

  • Methylsulfonyl vs. Cyclopropylsulfonyl (): The cyclopropylsulfonyl group in the analogue may confer better metabolic stability due to reduced oxidative susceptibility, whereas the methylsulfonyl group in the target compound offers simpler synthetic accessibility.

Biological Activity

The compound (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone, often referred to as compound X , is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article examines the biological properties of compound X, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound X features a unique structure combining a piperazine moiety with an azetidine ring, which is known to enhance its pharmacological properties. The presence of the dichlorophenyl group and the methylsulfonyl substituent contributes to its biological activity.

Structural Formula

The structural formula can be represented as:

Compound X  4 2 3 Dichlorophenyl piperazin 1 yl 1 methylsulfonyl azetidin 3 yl methanone\text{Compound X }\text{ 4 2 3 Dichlorophenyl piperazin 1 yl 1 methylsulfonyl azetidin 3 yl methanone}

Antimicrobial Activity

Recent studies have demonstrated that compound X exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition at concentrations ranging from 12.5 to 200 µg/mL. Notably, it has shown superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like tetracycline .

Antitumor Activity

The antitumor potential of compound X has also been investigated. In vitro assays indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of apoptotic pathways. This property positions compound X as a candidate for further development in cancer therapeutics .

The biological activity of compound X can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine ring facilitates interaction with various receptors, including serotonin and dopamine receptors, which may explain its psychoactive properties.
  • Enzyme Inhibition : Compound X has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
  • Cell Cycle Arrest : In tumor cells, compound X can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation .

Case Studies

Several case studies highlight the efficacy of compound X:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of compound X against multiple strains of bacteria and fungi. Results demonstrated a dose-dependent response with significant inhibition observed at lower concentrations .
  • Antitumor Research : In experiments involving human cancer cell lines, compound X was found to significantly reduce cell viability and promote apoptosis through mitochondrial pathways. The study concluded that compound X holds promise as a novel anticancer agent .

Data Summary

Activity TypePathogen/Cell LineMinimum Inhibitory Concentration (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus12.5Cell wall synthesis inhibition
AntimicrobialEscherichia coli25Cell wall synthesis inhibition
AntitumorHuman cancer cell linesVaries (IC50 values needed)Apoptosis induction

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

A robust synthesis protocol requires sequential coupling of the 2,3-dichlorophenyl-piperazine and methylsulfonyl-azetidine moieties. Critical steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during piperazine-azetidine coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify piperazine-azetidine linkage and substituent positions .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 440.03) .
  • X-ray crystallography (if crystalline): Resolves steric effects of dichlorophenyl and methylsulfonyl groups .

Q. What in vitro assays are recommended to screen its biological activity?

Prioritize assays aligned with its structural analogs:

  • Radioligand binding assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) .
  • Functional cAMP assays : Measure G-protein-coupled receptor modulation in HEK293 cells .
  • Cytotoxicity screening : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines .

Q. How should researchers address discrepancies in solubility data across studies?

Standardize protocols:

  • Solvent systems : Use DMSO for stock solutions and PBS (pH 7.4) for dilution to mimic physiological conditions .
  • Temperature control : Measure solubility at 25°C and 37°C to account for thermal variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data?

  • Cross-validation : Compare molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding kinetics .
  • Assay optimization : Adjust ionic strength or co-factor concentrations (e.g., Mg2+^{2+}) to match in silico conditions .

Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining target affinity?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) to azetidine to enhance solubility without disrupting piperazine-receptor interactions .
  • Prodrug design : Mask methylsulfonyl as a labile ester to improve oral bioavailability .

Q. How can thermal stability be assessed for long-term storage?

  • Differential scanning calorimetry (DSC) : Determine melting point (TmT_m) and decomposition temperature .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor purity via HPLC .

Key Notes for Methodological Rigor

  • Use full chemical names; no abbreviations.
  • Validate conflicting data via orthogonal assays (e.g., SPR + ITC).

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